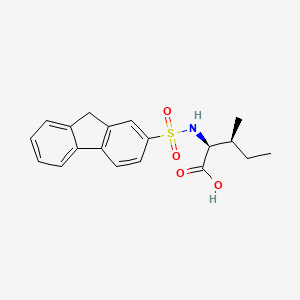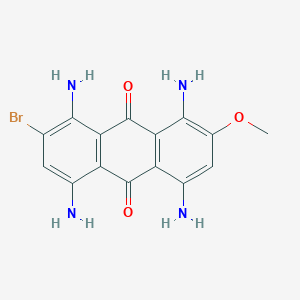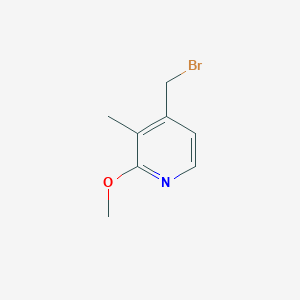
N-(9H-Fluorene-2-sulfonyl)-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structure:
- It belongs to the class of sulfonyl chlorides and contains a fluorene core.
- The compound is used in various scientific applications due to its unique properties.
N-(9H-Fluorene-2-sulfonyl)-L-isoleucine: C13H9ClO2S
.Méthodes De Préparation
Synthetic Routes: One common synthetic route involves the reaction of (CAS Number: 13354-17-1) with L-isoleucine. The sulfonyl chloride reacts with the amino group of L-isoleucine, resulting in the formation of the target compound.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) as a catalyst.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in peptide synthesis and modification.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Studied for its role in enzyme inhibition and drug development.
Industry: Applied in the synthesis of bioactive compounds.
Mécanisme D'action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes or receptors) due to its sulfonyl group.
- Further research is needed to elucidate the precise pathways and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other sulfonyl chlorides and sulfonamides.
Uniqueness: The fluorene core and the L-isoleucine moiety make it distinct from other compounds in this class.
Propriétés
Numéro CAS |
56211-82-6 |
|---|---|
Formule moléculaire |
C19H21NO4S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
(2S,3S)-2-(9H-fluoren-2-ylsulfonylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C19H21NO4S/c1-3-12(2)18(19(21)22)20-25(23,24)15-8-9-17-14(11-15)10-13-6-4-5-7-16(13)17/h4-9,11-12,18,20H,3,10H2,1-2H3,(H,21,22)/t12-,18-/m0/s1 |
Clé InChI |
BVNTZHOBSBWYQK-SGTLLEGYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
SMILES canonique |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)




![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)


